4-tert-Butylpyridine
Overview
Description
4-tert-Butylpyridine is a chemical compound that has been studied for its various applications in organic synthesis and coordination chemistry. It is known for its sterically demanding tert-butyl group, which can influence the physical and chemical properties of the compound and its derivatives.
Synthesis Analysis
The synthesis of 4-tert-butylpyridine derivatives has been explored in several studies. For instance, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine has been described, highlighting its role as a ligand that exhibits both solubilizing and steric effects . Additionally, methods for synthesizing 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been reported, with a focus on the conformational aspects influenced by the tert-butyl group . Moreover, an efficient synthesis of 1-tert-butyl-4-chloropiperidine has been developed, showcasing the generation of the tert-butyl group on the nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4-tert-butylpyridine and its derivatives has been extensively studied. The crystal and molecular structure of certain derivatives, such as 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, has been determined, revealing the impact of bulky substituents on the conformation and intermolecular interactions . The structure of coordination polymers with 4'-tert-butyl-4,2':6',4''-terpyridine linkers has also been analyzed, demonstrating diverse packing motifs from aryl-aryl to ball-and-socket arrangements .
Chemical Reactions Analysis
4-tert-Butylpyridine has been found to be a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, improving homogeneity and reproducibility while inhibiting homo-coupling . Its role in dye-sensitized TiO2 solar cells has also been quantified, where its addition to redox electrolytes significantly enhances performance by affecting the surface charge of TiO2 and decreasing electron recombination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylpyridine derivatives have been a subject of interest. For example, the synthesis of 2-amino-5-tert-butylpyridine has been described, with an emphasis on its improved physicochemical properties for drug-like characteristics . The effect of the tert-butyl substituent on the electronic properties of ligands has been observed in cyclic voltammetric data, suggesting it to be slightly electron-releasing . Additionally, the solubility of substituted bipyridine ligands has been improved by the introduction of tert-butyl groups, as demonstrated in the synthesis and characterization of metal complexes .
Scientific Research Applications
Catalysis and Chemical Reactions : 4-tert-Butylpyridine is beneficial as an additive in Ni(II)/Cr(II)-mediated coupling reactions. It allows for homogeneous reactions, improves reproducibility, and inhibits homo-coupling of vinyl iodides or triflates (Stamos et al., 1997).
Dye-Sensitized Solar Cells : This compound is widely used in dye-sensitized solar cells (DSCs) due to its improvement of the fill factor and the open circuit voltage of DSCs. Studies have focused on its adsorption on the rutile TiO2(110) surface in DSCs (Xiong et al., 2008).
Electrolytes in Solar Cells : 4-tert-Butylpyridine has shown significant effects when added to redox electrolytes in dye-sensitized TiO2 solar cells, enhancing open-circuit potential and electron lifetime (Boschloo et al., 2006).
Solid-State Dye-Sensitized Solar Cells : Research on solid-state dye-sensitized solar cells (ssDSSCs) reveals that 4-tert-Butylpyridine functions as a favorable additive, increasing efficiency and affecting the energy level alignment in the devices (Yang et al., 2018).
Quasi-Fermi Level in TiO2 Films : Studies have demonstrated that 4-tert-butylpyridine affects the quasi-Fermi level (QFL) of dye-sensitized TiO2 films, leading to an increase in the open-circuit voltage of the DSC (Zhang et al., 2011).
Perovskite Solar Cells : In the context of perovskite solar cells, 4-tert-butylpyridine is used to improve efficiency and stability, acting as an additive in organic hole-transporting materials. Its influence on long-term stability and device performance is notable (Xu et al., 2017).
Molecular Structure and Vibrational Spectra : The molecular geometry and vibrational frequencies of 4-tert-butylpyridine have been extensively studied, providing insights into its physical and chemical properties (Kurt et al., 2003).
Safety And Hazards
Future Directions
The use of 4-tert-Butylpyridine in perovskite solar cells has shown promising results, but there are still challenges to overcome. For instance, while it can improve the initial performance of perovskite solar cells, it can also decrease their operational stability under continuous illumination . Therefore, future research could focus on finding ways to balance these effects for optimal performance .
properties
IUPAC Name |
4-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMQTRICHYLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192855 | |
Record name | 4-tert-Butylpyridine | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-tert-Butylpyridine | |
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Vapor Pressure |
0.97 [mmHg] | |
Record name | 4-tert-Butylpyridine | |
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Product Name |
4-tert-Butylpyridine | |
CAS RN |
3978-81-2 | |
Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-Butylpyridine | |
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Record name | 4-tert-butylpyridine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-TERT-BUTYLPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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